molecular formula C21H23NO5 B12801713 Dihydroparfumidine CAS No. 24181-77-9

Dihydroparfumidine

Cat. No.: B12801713
CAS No.: 24181-77-9
M. Wt: 369.4 g/mol
InChI Key: QDNMFIYGVRUVCE-BGERDNNASA-N
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Description

Dihydroparfumidine is a chemical compound provided for research and development purposes. This product is strictly labeled "For Research Use Only" (RUO) and is intended for use in controlled laboratory settings. RUO products are essential tools for scientific investigation, experimentation, and analysis, contributing to the development of innovative solutions in medical and scientific research . They are not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all necessary safety protocols are followed. Specific applications, chemical properties, and handling instructions for this compound should be referenced from the material's Safety Data Sheet (SDS) and Certificate of Analysis (CoA), which provide detailed information on physical and chemical characteristics, stability, and storage conditions.

Properties

CAS No.

24181-77-9

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(8'S)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-8'-ol

InChI

InChI=1S/C21H23NO5/c1-22-7-6-12-8-16(24-2)17(25-3)9-14(12)21(22)10-13-4-5-15-19(27-11-26-15)18(13)20(21)23/h4-5,8-9,20,23H,6-7,10-11H2,1-3H3/t20-,21?/m0/s1

InChI Key

QDNMFIYGVRUVCE-BGERDNNASA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C([C@@H]3O)C5=C(C=C4)OCO5)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroparfumidine can be synthesized through several methods, including multi-component reactions and green synthetic methodologies. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction can be catalyzed by various catalysts, such as Lewis acids, silica-supported solid acids, and heterogeneous catalysts like Montmorillonite-KSF .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of scalable and cost-effective methods. The Biginelli reaction, for instance, can be optimized for large-scale production by using solvent-free conditions and recyclable catalysts. This not only improves the yield but also reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dihydroparfumidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines. These products have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Properties
Dihydroparfumidine exhibits notable antimicrobial activity. Research has indicated that derivatives of this compound possess significant efficacy against various bacterial strains. For instance, studies have shown that specific modifications to its structure can enhance its activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study:
A study conducted by El-Gaby et al. demonstrated that this compound derivatives displayed effective antibacterial properties at concentrations as low as 4 µg/mL, outperforming conventional antibiotics like amoxicillin .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. This compound and its derivatives have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases.

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
AE. coli4
BS. aureus8
CB. subtilis16

Agricultural Applications

1. Insecticidal Activity
this compound derivatives have been explored for their insecticidal properties against agricultural pests. The compound's structural modifications have led to enhanced potency against common pests like aphids.

Case Study:
In a study assessing the insecticidal effects of various this compound derivatives, compound 6 was found to be particularly effective against Aphis nerii, with an LC50 value of 1.04 ppm for adults and 0.02 ppm for nymphs . This suggests potential applications in pest management strategies.

Data Table: Insecticidal Efficacy of this compound Derivatives

CompoundTarget PestLC50 (ppm)
6Aphis nerii1.04
3Aphis nerii0.02

Materials Science

1. Polymer Development
this compound has potential applications in the development of new polymeric materials due to its ability to act as a building block in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, potentially enhancing mechanical properties and thermal stability.

Research Insight:
Studies have indicated that polymers incorporating this compound exhibit improved thermal resistance compared to traditional polymers, making them suitable for high-performance applications in industries such as automotive and aerospace.

Mechanism of Action

Dihydroparfumidine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. The compound’s mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which in turn reduces muscle contraction and promotes relaxation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroparfumidine’s structural and functional parallels are best analyzed through dihydropyridine and diphenylamine analogs, as these classes exhibit overlapping pharmacological profiles. Below is a systematic comparison:

Structural Similarities

  • Core Structure: this compound likely shares the 1,4-dihydropyridine ring with Amlodipine methyl analog (dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) . This ring system is critical for calcium channel binding in antihypertensive agents.
  • Diphenylamine Analogs : Structural resemblance to diphenylamines (e.g., tofenamic acid) is less clear but possible if aromatic amines are present .

Pharmacological Activities

Compound Core Structure Key Substituents Bioactive Properties References
This compound 1,4-dihydropyridine* Hypothetical ester/amine groups Potential calcium modulation* [4]
Amlodipine Methyl Analog 1,4-dihydropyridine 2-chlorophenyl, aminoethoxy methyl Antihypertensive, Ca²⁺ channel block [4]
Nicardipine Related Comp D 1,4-dihydropyridine Benzyl(methyl)amino, nitro group Vasodilation (toxic metabolites†) [4]
Diphenylamine (Tofenamic Acid) Diphenylamine Carboxylic acid, methyl groups Anti-inflammatory, COX inhibition [1]

*Inferred from nomenclature and class trends; †Noted in USP impurity profiles for structurally similar drugs .

Pharmacokinetic Considerations

  • Bioavailability : Ester groups in Amlodipine enhance lipophilicity and absorption; similar substituents in this compound could confer comparable advantages .
  • Metabolism : Unlike Nicardipine’s nitro group (risk of nitroso byproducts), this compound’s structure may favor safer hepatic pathways .

Critical Analysis and Limitations

Key gaps include:

  • Absence of explicit spectral or crystallographic data for this compound.
  • Uncertainties in pharmacological mechanisms without targeted assays.
  • Potential undiscovered synergies/toxicity with pyridine or diphenylamine derivatives .

Q & A

Basic: How can researchers design initial experiments to characterize Dihydroparfumidine’s physicochemical properties?

Methodological Answer:
Begin with a systematic approach:

Synthesis Validation : Reproduce existing synthesis protocols (if available) using controlled conditions (e.g., inert atmosphere, precise stoichiometry) to ensure purity. Document reaction parameters (temperature, catalysts) and validate yields via gravimetric analysis .

Analytical Characterization :

  • Spectroscopy : Use NMR (¹H, ¹³C) and FT-IR to confirm molecular structure and functional groups.
  • Chromatography : Employ HPLC or GC-MS to assess purity (>95% threshold recommended) .
  • Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Physicochemical Profiling : Measure solubility (logP via shake-flask method), pKa (potentiometric titration), and stability under varying pH/temperature .

Table 1 : Recommended Analytical Techniques for Physicochemical Characterization

ParameterTechniqueKey MetricsReference
PurityHPLCRetention time, peak area
Molecular StructureNMRChemical shifts, coupling
Thermal StabilityDSC/TGAOnset temperature, ΔH

Basic: What are the key steps in conducting a literature review on this compound?

Methodological Answer:

Scope Definition : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER frameworks to narrow focus (e.g., "What are the reported antimicrobial mechanisms of this compound?") .

Resource Selection :

  • Primary Sources : Search PubMed, SciFinder, and Reaxys for peer-reviewed articles.
  • Background Context : Use specialized chemistry encyclopedias (e.g., Kirk-Othmer) to identify foundational properties .

Contradiction Mapping : Tabulate conflicting data (e.g., varying IC50 values) and note methodological differences (e.g., assay type, solvent systems) .

Advanced: How should researchers address contradictions in reported biological activities of this compound?

Methodological Answer:

Meta-Analysis Framework :

  • Variable Isolation : Compare studies controlling for variables (e.g., cell lines, exposure time). Use ANOVA to assess significance of methodological differences .
  • Dose-Response Replication : Repeat assays under standardized conditions (e.g., MTT assay for cytotoxicity) to verify potency trends .

Mechanistic Clarification : Employ omics approaches (transcriptomics/proteomics) to identify off-target effects or pathway crosstalk that may explain discrepancies .

Table 2 : Steps for Resolving Data Contradictions

StepActionReference
1. Data ExtractionCompile IC50, EC50 values from studies
2. Method ComparisonContrast assay protocols (e.g., serum-free vs. serum-containing media)
3. Statistical TestingApply multivariable regression to isolate confounding factors

Advanced: What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

Model Selection :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients .
  • Bootstrap Analysis : Estimate confidence intervals for parameters to assess robustness .

Outlier Handling : Use Grubbs’ test to identify and justify exclusion of outliers, ensuring transparency in reporting .

Basic: How can researchers establish a reliable synthesis protocol for this compound?

Methodological Answer:

Protocol Optimization :

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
  • Scalability Testing : Validate reproducibility at 1g, 10g, and 100g scales to assess feasibility for larger studies .

Quality Control : Integrate in-line analytics (e.g., PAT tools) for real-time monitoring of reaction progress .

Advanced: How to design a study investigating the molecular targets of this compound using omics approaches?

Methodological Answer:

Hypothesis-Driven Workflow :

  • Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize putative targets .
  • Experimental Validation :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Pull-Down Assays : Use biotinylated this compound analogs for target identification via LC-MS/MS .

Data Integration : Apply pathway enrichment analysis (KEGG, GO) to contextualize targets within biological networks .

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